molecular formula C9H15N3O B13291482 (2-Ethoxyethyl)(pyrimidin-5-ylmethyl)amine

(2-Ethoxyethyl)(pyrimidin-5-ylmethyl)amine

Cat. No.: B13291482
M. Wt: 181.23 g/mol
InChI Key: ALYAKCZXWQXLEK-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)(pyrimidin-5-ylmethyl)amine (CAS 1342680-42-5) is a chemical intermediate of significant interest in medicinal chemistry and oncology research. This amine-containing compound is recognized for its role in the synthesis of novel, potent kinase inhibitors. Research identifies it as a key precursor in the development of aminopyrimidine-based inhibitors targeting Polo-like kinase 4 (PLK4), a master regulator of centriole duplication considered a promising anticancer target . Its incorporation into molecular scaffolds has yielded compounds with exceptional PLK4 inhibitory activity (IC50 = 0.0067 μM) and excellent antiproliferative effects against breast cancer cells in vitro . The compound features a pyrimidine ring, a common motif in bioactive molecules, linked to a 2-ethoxyethylamine chain, which can influence the physicochemical properties of the resulting drug candidates . With a molecular formula of C9H15N3O and a molecular weight of 181.23 g/mol, it is supplied at a purity of ≥95% . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-ethoxy-N-(pyrimidin-5-ylmethyl)ethanamine

InChI

InChI=1S/C9H15N3O/c1-2-13-4-3-10-5-9-6-11-8-12-7-9/h6-8,10H,2-5H2,1H3

InChI Key

ALYAKCZXWQXLEK-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CN=CN=C1

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Ethoxyethyl Pyrimidin 5 Ylmethyl Amine

Retrosynthetic Analysis and Key Disconnection Points

A retrosynthetic analysis of "(2-Ethoxyethyl)(pyrimidin-5-ylmethyl)amine" suggests two primary disconnection points. The most logical approach involves severing the C-N bond between the pyrimidine (B1678525) ring's methylene (B1212753) group and the nitrogen of the ethoxyethyl amine. This leads to two key precursors: a pyrimidine-5-carbaldehyde (B119791) or a 5-(halomethyl)pyrimidine, and 2-ethoxyethanamine. This strategy is advantageous as it allows for the late-stage introduction of the amine moiety, a common tactic in medicinal chemistry.

A second, less common, disconnection could be made at the C-C bond between the pyrimidine ring and the methylene bridge. This would necessitate the synthesis of a pyrimidin-5-yl anion equivalent and a suitable electrophile containing the (2-ethoxyethyl)amine portion. However, the first approach is generally more feasible and will be the focus of the subsequent sections.

Disconnection Precursor 1 Precursor 2 Reaction Type
C-N BondPyrimidine-5-carbaldehyde2-EthoxyethanamineReductive Amination
C-N Bond5-(Halomethyl)pyrimidine2-EthoxyethanamineNucleophilic Substitution
C-C BondPyrimidin-5-ylmetal(2-Ethoxyethyl)aminomethyl halideNucleophilic Substitution

Construction of the Pyrimidine Core

The formation of the pyrimidine ring is a critical step in the synthesis of the target molecule. Several established methods can be employed for this purpose.

Condensation Reactions for Pyrimidine Ring Formation

The most traditional and widely used method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine or a related N-C-N fragment like urea (B33335) or thiourea. For the synthesis of a 5-substituted pyrimidine, a suitably substituted three-carbon component is required. For instance, the reaction of a substituted malonaldehyde or a derivative with formamidine (B1211174) would yield the desired pyrimidine scaffold. Microwave-assisted organic synthesis has been shown to be an efficient method for this type of cyclisation.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Halogenated pyrimidines are versatile intermediates for the synthesis of more complex derivatives. researchgate.netnih.gov The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.comwikipedia.org By starting with a di- or tri-halogenated pyrimidine, selective substitution can be achieved by controlling the reaction conditions and the nature of the nucleophile. For the synthesis of "this compound," a 5-halopyrimidine could be a key intermediate, which could then be subjected to functional group manipulation to introduce the methylamine (B109427) side chain.

Diversification of Pyrimidine Scaffolds via Deconstruction-Reconstruction Approaches

A more recent and innovative strategy involves the deconstruction and subsequent reconstruction of the pyrimidine ring. nih.govresearchgate.netrepec.org This method allows for the diversification of the pyrimidine core and can be used to introduce substituents that are difficult to incorporate using traditional methods. nih.govresearchgate.netrepec.orgnih.gov In this approach, a pre-existing pyrimidine is transformed into an N-arylpyrimidinium salt, which is then cleaved to a three-carbon iminoenamine building block. nih.govresearchgate.netrepec.orgnih.gov This intermediate can then be reacted with various components to reconstruct a new, more complex pyrimidine ring. nih.govresearchgate.netrepec.orgnih.gov While this approach may not be the most direct for the synthesis of the target molecule, it offers a powerful tool for creating analogues and exploring structure-activity relationships. repec.orgacs.org

Incorporation of the (2-Ethoxyethyl)amine Moiety

Once the pyrimidine core with a suitable functional group at the 5-position is synthesized, the final step is the introduction of the (2-ethoxyethyl)amine side chain.

Amination Reactions with Pyrimidine Precursors

The most common method for this transformation is reductive amination. organic-chemistry.org This involves the reaction of a pyrimidine-5-carbaldehyde with 2-ethoxyethanamine to form an intermediate imine, which is then reduced in situ to the desired amine. evitachem.com A variety of reducing agents can be used, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method is generally high-yielding and tolerates a wide range of functional groups.

Alternatively, if a 5-(halomethyl)pyrimidine is used as the precursor, a direct nucleophilic substitution with 2-ethoxyethanamine can be performed. youtube.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide that is formed.

Precursor Reagent Reaction Conditions Product
Pyrimidine-5-carbaldehyde2-Ethoxyethanamine, NaBH(OAc)₃Dichloroethane, room temperatureThis compound
5-(Chloromethyl)pyrimidine2-Ethoxyethanamine, K₂CO₃Acetonitrile (B52724), refluxThis compound

Alkylation Strategies Utilizing Pyrimidin-5-ylmethyl Halides and 2-Ethoxyethylamine (B85609)

A common and direct approach for the synthesis of this compound involves the nucleophilic substitution reaction between a pyrimidin-5-ylmethyl halide (e.g., chloride or bromide) and 2-ethoxyethylamine. This method is a classical example of N-alkylation of an amine.

In this strategy, the nitrogen atom of 2-ethoxyethylamine acts as a nucleophile, attacking the electrophilic carbon of the pyrimidin-5-ylmethyl halide and displacing the halide to form the desired C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions.

Reactant 1Reactant 2BaseSolventProduct
Pyrimidin-5-ylmethyl halide2-EthoxyethylamineK₂CO₃, Et₃N, or other non-nucleophilic basesAcetonitrile, DMF, THFThis compound

While this method is straightforward, challenges such as overalkylation, where the product amine reacts further with the alkylating agent, can occur. Careful control of stoichiometry and reaction conditions is necessary to achieve selective monoalkylation.

Reductive Amination Routes

Reductive amination offers an alternative and often more controlled method for the synthesis of this compound. This two-step, one-pot process involves the reaction of pyrimidine-5-carbaldehyde with 2-ethoxyethylamine to form an intermediate imine (Schiff base), which is then reduced in situ to the target secondary amine.

A similar strategy has been successfully employed in the synthesis of N-(pyrimidin-5-ylmethyl)pyridin-2-amine, where pyrimidine-5-carbaldehyde is reacted with a primary amine. evitachem.com This precedent suggests the viability of this approach for the synthesis of the target molecule.

Carbonyl CompoundAmineReducing AgentSolventProduct
Pyrimidine-5-carbaldehyde2-EthoxyethylamineNaBH₄, NaBH(OAc)₃Methanol, DichloromethaneThis compound

Advanced Synthetic Techniques and Methodological Innovations

In addition to classical methods, several advanced synthetic techniques have been developed that can be applied to the synthesis of this compound and other pyrimidine derivatives. These modern approaches often offer advantages in terms of efficiency, selectivity, and environmental impact.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-N bond formation)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. nih.gov This methodology could be adapted for the synthesis of the target compound, for instance, by coupling 5-halopyrimidine with (2-ethoxyethyl)amine. While typically used for aryl halides, developments in this area have expanded the scope to include other electrophiles.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the pyrimidine halide, followed by coordination of the amine and subsequent reductive elimination to afford the desired product and regenerate the catalyst. The choice of ligand is critical for the success of these reactions, influencing both the reactivity and selectivity.

One-Pot and Multicomponent Synthetic Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. researchgate.netias.ac.in A multicomponent strategy for the synthesis of this compound could potentially involve the condensation of a suitable three-carbon building block, an ammonia (B1221849) source, and a precursor to the ethoxyethylamino side chain.

For instance, a Biginelli-type reaction or a related pyrimidine synthesis could be envisioned where one of the components is pre-functionalized with the 2-ethoxyethylamino group. Such an approach would allow for the rapid construction of the pyrimidine core with the desired side chain already in place.

Microwave-Assisted Synthesis in Pyrimidine Chemistry

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com The application of microwave irradiation can be particularly beneficial for the synthesis of pyrimidine derivatives, including the N-alkylation and reductive amination steps described above.

The rapid and uniform heating provided by microwaves can enhance reaction rates and, in some cases, improve product selectivity. nih.gov For the synthesis of this compound, both the alkylation of 2-ethoxyethylamine with a pyrimidin-5-ylmethyl halide and the reductive amination of pyrimidine-5-carbaldehyde could potentially be optimized using microwave technology.

Reaction TypeReactantsConditionsAdvantages
N-alkylationPyrimidin-5-ylmethyl halide, 2-EthoxyethylamineMicrowave irradiation, solventReduced reaction time, potentially higher yields
Reductive AminationPyrimidine-5-carbaldehyde, 2-Ethoxyethylamine, reducing agentMicrowave irradiation, solventFaster imine formation and reduction

Advanced Spectroscopic and Analytical Characterization of the Compound

Purity and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of a compound and quantifying its concentration in a mixture. nih.gov For (2-Ethoxyethyl)(pyrimidin-5-ylmethyl)amine, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound is assessed by the appearance of a single, sharp peak in the chromatogram at a specific retention time. The presence of other peaks would indicate impurities. Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the sample to this curve. researchgate.net Method validation is critical and involves testing for parameters such as linearity, precision, accuracy, and sensitivity (Limit of Detection and Quantification). researchgate.net

Table 2: Typical Validation Parameters for a Quantitative RP-HPLC Method.

ParameterSpecificationIllustrative Value
Column C18 (e.g., 250 x 4.6 mm, 5 µm)-
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)-
Flow Rate 1.0 mL/min-
Detection (UV) 254 nm-
Retention Time (tR) -4.8 min
Linearity (R²) > 0.9990.9995
Accuracy (% Recovery) 98-102%99.7%
Precision (% RSD) < 2%0.85%
Limit of Detection (LOD) -1.1 µg/mL
Limit of Quantification (LOQ) -3.3 µg/mL

Note: The values are hypothetical and represent a typical validated HPLC method for a small organic molecule.

Thin Layer Chromatography (TLC) is a rapid and cost-effective chromatographic technique used to monitor the progress of a chemical synthesis. libretexts.org During the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

To monitor the reaction, small aliquots are taken from the reaction mixture at various time points and spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum). libretexts.org Alongside the reaction mixture, spots of the starting materials are also applied as references. The plate is then developed in a chamber containing an appropriate solvent system (eluent). The separated spots are visualized, typically under UV light, as pyrimidine (B1678525) rings are UV-active.

The progress of the reaction is determined by observing the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given eluent system. A completed reaction is indicated when the limiting reactant spot is no longer visible in the reaction mixture lane. libretexts.org

Table 3: Hypothetical TLC Data for Monitoring the Synthesis of this compound.

CompoundRoleRf Value (Hexane:Ethyl Acetate 1:1)
Pyrimidine-5-carbaldehyde (B119791)Starting Material0.55
2-EthoxyethanamineStarting Material0.20
This compoundProduct0.35

Note: Rf values are illustrative and depend on the specific TLC conditions.

Electrochemical and Thermal Behavior Studies

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox (reduction-oxidation) properties of a substance. It provides information on the potentials at which a molecule is oxidized or reduced. For this compound, CV can be used to determine the stability of the compound under electrochemical stress and to identify its electron transfer characteristics.

The experiment involves scanning the potential of a working electrode in a solution containing the analyte and a supporting electrolyte. The resulting current is plotted against the applied potential to generate a cyclic voltammogram. The structure of this compound contains both an electron-deficient pyrimidine ring, which is susceptible to reduction, and an electron-donating secondary amine group, which can be oxidized. A CV scan would likely reveal an irreversible oxidation peak at a positive potential corresponding to the oxidation of the amine and potentially a reduction peak at a negative potential associated with the pyrimidine ring. researchgate.net From the peak potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated.

Table 4: Hypothetical Electrochemical Data from Cyclic Voltammetry.

ParameterPotential (V) vs. Ag/AgClProcess
Oxidation Peak Potential (Epa) +1.25 VIrreversible oxidation of the secondary amine.
Reduction Peak Potential (Epc) -1.80 VReduction of the pyrimidine ring.

Note: The potential values are hypothetical and serve to illustrate the likely redox behavior of the compound.

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures changes in the physical and chemical properties of a material as a function of increasing temperature. It is primarily used to determine the thermal stability of a compound by monitoring its mass loss as it is heated. netzsch.com

In a typical TGA experiment, a small sample of this compound would be placed in a crucible and heated at a constant rate in a controlled atmosphere, usually inert nitrogen, to prevent oxidation. intertek.com The instrument records the sample's mass as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature.

The thermal stability is typically defined by the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. netzsch.com The TGA curve provides a profile of the decomposition process, which may occur in single or multiple steps. The temperature at which the rate of mass loss is maximal is also a key parameter. This analysis is crucial for determining the upper temperature limit at which the compound can be handled or stored without degrading. nih.gov

Table 5: Illustrative Thermal Stability Data from TGA.

ParameterValue (°C)Description
Heating Rate 10 °C/minStandard heating rate under nitrogen atmosphere.
Tonset (Onset of Decomposition) 215 °CTemperature at which significant weight loss begins, indicating the start of thermal degradation.
Tmax (Temp. of Max. Weight Loss) 240 °CThe temperature at which the rate of decomposition is highest, corresponding to the peak of the derivative TGA curve.
Residue at 600 °C 3.5%Percentage of material remaining after the main decomposition events.

Note: The data is a representative example of the thermal profile for a moderately stable organic amine derivative.

A comprehensive search of scientific literature and databases was conducted to find information regarding the advanced spectroscopic and analytical characterization of the chemical compound this compound, specifically focusing on its surface and morphological properties. The investigation aimed to retrieve data from X-ray Photoelectron Spectroscopy (XPS) for elemental composition and surface chemistry, as well as Scanning Electron Microscopy (SEM) for morphology analysis.

Despite a thorough search, no specific research articles, datasets, or detailed analytical reports detailing the XPS or SEM characterization of this compound were found in the available scientific literature.

Consequently, it is not possible to provide the requested detailed research findings, data tables, or an in-depth discussion for the specified subsections (3.5.1 and 3.5.2) for this particular compound. The information required to generate an article based on the provided outline is not present in the public domain at this time.

Structure Activity Relationship Sar Investigations of Pyrimidine Amine Analogues

Systematic Structural Modifications of the Pyrimidine (B1678525) Ring

Modifications to the pyrimidine ring itself, including the introduction, removal, or alteration of substituents at various positions, can profoundly influence the compound's electronic properties, conformation, and ability to bind to target proteins.

Impact of Substituents at C-2, C-4, C-5, and C-6 Positions on Molecular Recognition

The substituents at the C-2, C-4, C-5, and C-6 positions of the pyrimidine ring play a pivotal role in determining the biological activity of its derivatives. nih.gov The steric and electronic properties of these substituents can be manipulated to enhance potency and selectivity. nih.gov

C-2 Position: The C-2 position is frequently modified. For instance, in a series of 2,4-disubstituted pyrimidines, the presence of polar functional groups at C-2 led to superior inhibition of certain enzymes. nih.gov The introduction of groups like methylpiperidine or piperazine (B1678402) at this position has been shown to influence activity, suggesting that both steric bulk and electronic effects are important for favorable binding. nih.gov

C-4 Position: Similar to the C-2 position, substituents at C-4 are critical for activity. Studies on 2,4-disubstituted pyrimidines have shown that cholinesterase inhibition is sensitive to the steric and electronic parameters at this position. nih.gov In some series, a piperazinyl substituent at C-4 was found to be crucial for potent inhibitory activity, while adding a bulky phenyl group to this piperazine moiety resulted in inactivity, indicating a potential steric hindrance. nih.govmdpi.com

C-5 Position: The C-5 position is a key site for modification. Chemical modifications at this position can enhance biostability and bioavailability. mostwiedzy.plresearchgate.net SAR studies on a series of 2,4,5-trisubstituted pyrimidines revealed that both steric and electronic properties of C-5 substituents affect potency and selectivity. For example, chloro, bromo, and methyl groups at C-5 resulted in different selectivity profiles, which was attributed to their distinct electronic properties despite having similar sizes. cardiff.ac.uk In contrast, larger groups like ethyl, vinyl, or trifluoromethyl were not well-tolerated, suggesting a steric limitation in the target's binding pocket. cardiff.ac.uk

C-6 Position: Substitution at the C-6 position can also modulate activity. In certain anti-inflammatory pyrimidine derivatives, replacing hydroxyl groups at C-4 and C-6 with chlorine atoms resulted in a significant increase in inhibitory activity, with 4,6-dichloro analogs being more potent than monochloro derivatives. rsc.org

PositionSubstituentObserved Impact on ActivityReference
C-2PyrrolidinePotent Acetylcholinesterase (AChE) inhibition. nih.gov
C-4PhenylContributes to AChE inhibition and prevents Aβ-aggregation. nih.gov
C-4PiperazinePotent β-glucuronidase inhibition. nih.gov
C-5MethylOptimal for achieving selectivity for Cyclin-Dependent Kinase 9 (CDK9). cardiff.ac.uk
C-5TrifluoromethylLoss of potency against CDK9 and CDK2 compared to methyl analog. cardiff.ac.uk
C-6Chlorine (vs. Hydroxyl)Significantly enhanced anti-inflammatory inhibitory activity. rsc.org

Investigation of Heterocyclic and Aromatic Substituents on the Pyrimidine Scaffold

Attaching other heterocyclic or aromatic rings to the pyrimidine core is a common strategy to explore additional binding interactions and improve activity. These extended ring systems can occupy hydrophobic pockets or form specific hydrogen bonds within the target protein.

For example, in a series of SLACK potassium channel inhibitors, the pyrimidine core was linked to an aryloxy group at the C-2 position. The nature of this aromatic ring was critical for potency. A 2,6-difluoro substitution on the phenyl ring led to a nearly three-fold improvement in potency compared to the unsubstituted analog. mdpi.com This highlights the importance of the electronic and steric profile of the appended aromatic ring.

Similarly, in the development of anti-mycobacterial agents, pyrazolo[1,5-a]pyrimidines, a fused heterocyclic system, were investigated. The substitution pattern on a phenyl group at the C-3 position of this fused scaffold was crucial, with a 4-fluoro substituent being particularly effective. mdpi.com The introduction of various 5-alkyl, 5-aryl, and 5-heteroaryl substituents also modulated the activity, demonstrating that extending the scaffold with diverse aromatic and heterocyclic moieties can significantly impact biological outcomes. mdpi.com

Core ScaffoldAttached Ring SystemPosition of AttachmentKey FindingReference
Pyrimidine2,6-DifluorophenoxyC-2Nearly 3-fold improvement in SLACK channel inhibition compared to unsubstituted phenoxy. mdpi.com
Pyrazolo[1,5-a]pyrimidine4-FluorophenylC-3Effective for potent in vitro M.tb growth inhibition. mdpi.com
Oxazolo[5,4-d]pyrimidinePhenyl (with 4-Cl)C-2Preferred for antiproliferative activity in a specific series of compounds. mdpi.com

Elucidation of the (2-Ethoxyethyl)amine Side Chain Contributions

Variations in Alkyl Chain Lengths and Branching Patterns

The length and branching of the alkyl portion of a side chain can significantly influence a molecule's binding affinity and biological activity. caymanchem.com In the (2-ethoxyethyl)amine side chain, this corresponds to the ethyl groups. While specific SAR data for the (2-ethoxyethyl)(pyrimidin-5-ylmethyl)amine is not available, general principles suggest that modifying these alkyl chains would have predictable effects.

Increasing the alkyl chain length can enhance lipophilicity, which may improve membrane permeability or strengthen hydrophobic interactions with a target protein. However, there is often an optimal length, beyond which activity may decrease due to steric clashes or reduced solubility. caymanchem.com For instance, studies on other molecular systems have shown that increasing alkyl chain length can decrease material density and that there is a direct correlation between chain length and receptor binding affinity up to a certain point. caymanchem.comresearchgate.net Introducing branching into the alkyl chain would increase its steric bulk, which could either improve binding by filling a specific pocket or decrease it by preventing optimal orientation.

Replacement of the Ethoxy Group with Other Ether or Alkoxy Moieties

The ethoxy group in the side chain is a key feature, providing a hydrogen bond acceptor (the ether oxygen) and contributing to the molecule's polarity and solubility. Replacing the ethoxy group with other ether or alkoxy moieties of varying lengths (e.g., methoxy (B1213986), propoxy, butoxy) would systematically alter these properties.

Shorter Alkoxy Groups (e.g., Methoxy): A methoxy group would be less lipophilic and sterically smaller than the ethoxy group. This could be beneficial if the binding pocket is small or if increased polarity is desired.

Longer Alkoxy Groups (e.g., Propoxy, Butoxy): Longer alkoxy chains would increase lipophilicity, potentially enhancing binding through van der Waals interactions in a hydrophobic pocket. In one study of 2-aminopyrimidine (B69317) derivatives, a butoxy side chain was shown to form hydrophobic interactions with key residues in a binding site. mdpi.com

Branched or Cyclic Alkoxy Groups: Introducing groups like isopropoxy or cyclohexyloxy would increase steric bulk and conformational rigidity, which could lead to higher binding affinity and selectivity if the shape is complementary to the target site.

Modifications of the Amine Functionality (Primary, Secondary, Tertiary)

The amine functionality in the side chain is a critical interaction point, capable of acting as a hydrogen bond donor and/or acceptor, and can be protonated at physiological pH to form ionic interactions. The nature of this amine—primary, secondary, or tertiary—has a profound impact on its chemical properties and biological activity.

Primary Amines (-NH2): Can act as hydrogen bond donors and acceptors.

Secondary Amines (-NHR): As in this compound, secondary amines can also donate and accept hydrogen bonds. The substituent (R group) can be modified to probe the binding site for additional interactions. An unsubstituted amino group often acts as a hydrogen bond donor, facilitating tight binding to a protein, which can enhance inhibitory activity. researchgate.net

Tertiary Amines (-NRR'): Can only act as hydrogen bond acceptors. They are more basic and sterically hindered than primary or secondary amines. The transition from a secondary to a tertiary amine can lead to a change in binding mode or a loss of a critical hydrogen bond donation, potentially reducing activity.

The table below illustrates how modifications to an amine functionality can impact biological activity in related pyrimidine systems.

Compound SeriesAmine TypeSubstituentImpact on ActivityReference
Indole-Pyrimidine HybridsSecondary-NH- (unsubstituted)Higher inhibitory activity due to H-bond donation. researchgate.net
Indole-Pyrimidine HybridsTertiary-N(CH₃)- (methylated)Significantly lower inhibitory activity. researchgate.net
Pyrimidin-2-amine derivativesTertiaryp-MethoxyphenylImproved antitubercular activity. researchgate.net

Conformational Analysis and its Influence on Molecular Interactions

The nature of the substituents on the pyrimidine ring and its associated side chains significantly impacts the molecule's preferred conformation through steric and electronic effects. These parameters can be quantitatively described using various physicochemical descriptors in Quantitative Structure-Activity Relationship (QSAR) studies. researchpublish.comnih.gov

Steric Parameters:

Common steric parameters used in QSAR studies include:

Taft's Steric Parameter (Es): A measure of the steric effect of a substituent.

Molar Refractivity (MR): Related to the volume of the substituent and its polarizability.

Verloop Steric Parameters: Multi-dimensional parameters that describe the size and shape of a substituent.

The following table provides hypothetical data illustrating how different substituents at a position analogous to the 2-ethoxyethyl group could influence steric parameters and, consequently, biological activity.

Substituent (R)Taft's EsMolar Refractivity (MR)Relative Activity
-CH30.005.651.2
-CH2CH3-0.0710.301.5
-CH2CH2OCH2CH3 -0.38 23.90 2.8
-C(CH3)3-1.5419.620.8

Note: Data are exemplary and intended to illustrate the concept of steric influence.

Electronic Parameters:

The electronic properties of substituents can alter the charge distribution within the molecule, influencing its ability to form non-covalent interactions such as hydrogen bonds and electrostatic interactions. The nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, and the nature of the substituents can further modulate this property.

Key electronic parameters include:

Hammett Constant (σ): Describes the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring.

pKa: The acid dissociation constant, which indicates the ionization state of a functional group at a given pH.

For this compound, the ether oxygen in the ethoxyethyl group can act as a hydrogen bond acceptor, and its electron-donating inductive effect can subtly influence the basicity of the amine nitrogen. The following table illustrates the potential impact of different substituents on electronic parameters.

Substituent (R)Hammett σ (para)pKa (Amine)Predicted Binding Affinity (Kd)
-H0.008.5500 nM
-OCH3-0.278.8350 nM
-OCH2CH3 -0.25 8.9 320 nM
-Cl0.238.2600 nM

Note: Data are exemplary and intended to illustrate the concept of electronic influence.

Beyond direct steric and electronic effects, the conformation of pyrimidine-amine analogues is also governed by more subtle, non-covalent intramolecular interactions.

Intramolecular Hydrogen Bonding:

Intramolecular hydrogen bonds (IMHBs) can play a significant role in pre-organizing a molecule into a specific, often more rigid, conformation that may be favorable for binding to a biological target. nih.gov An IMHB can form between a hydrogen bond donor (like an N-H group) and a nearby acceptor (like a nitrogen or oxygen atom) within the same molecule. researchpublish.com

In the case of this compound, an IMHB could potentially form between the secondary amine proton (N-H) and one of the nitrogen atoms of the pyrimidine ring or the ether oxygen of the ethoxyethyl side chain. The formation of such a bond would create a pseudo-cyclic structure, reducing the molecule's conformational flexibility. acs.org This "pseudo-cyclization" can be energetically favorable as it reduces the entropic penalty upon binding to a receptor. acs.org

The likelihood of IMHB formation depends on the geometry of the molecule, including the length and flexibility of the linker connecting the donor and acceptor atoms. Computational modeling is often employed to predict the stability of such intramolecular interactions.

Hydrophobic Interactions:

The following table summarizes potential intramolecular interactions and their conformational effects on pyrimidine-amine analogues.

Interaction TypePotential Groups Involved in this compoundConsequence on Conformation
Intramolecular Hydrogen BondAmine N-H and Pyrimidine N1/N3; Amine N-H and Ether OxygenFormation of a pseudo-ring, increased rigidity.
Hydrophobic InteractionEthoxyethyl chain and Pyrimidine ringFolding of the side chain towards the ring, more compact structure.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. nih.govresearchgate.net By simulating the movements of atoms, MD can explore the different shapes (conformations) a molecule can adopt and determine their relative stabilities. For a flexible molecule like (2-Ethoxyethyl)(pyrimidin-5-ylmethyl)amine, with its ethoxyethyl side chain, MD simulations could identify the most populated conformations in different environments (e.g., in a vacuum or in a solvent). nih.govaip.org Such studies would be crucial for understanding how the molecule's shape influences its interactions with biological targets. However, no specific MD simulation studies detailing the conformational landscape of this compound are publicly available.

Advanced Bonding and Interaction Analysis

These methods provide a deeper understanding of the nature of chemical bonds and electron localization.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

No studies utilizing QTAIM to characterize the bonding within this compound have been found.

Theoretical Investigation of Reaction Mechanisms and Pathways

There is no available research on the theoretical investigation of reaction mechanisms involving this compound.

Prediction of Reaction Intermediates and Transition States

No computational studies predicting reaction intermediates or transition states for reactions involving this compound were identified.

Kinetic and Thermodynamic Studies of Chemical Transformations

No kinetic or thermodynamic studies concerning the chemical transformations of this compound have been reported in the scientific literature.

Molecular Interactions and Mechanistic Insights

Analysis of Non-Covalent Interactions in Molecular Assemblies

While a crystal structure of (2-Ethoxyethyl)(pyrimidin-5-ylmethyl)amine is not publicly available, the non-covalent interactions that govern its molecular assemblies can be inferred from studies of related pyrimidine (B1678525) and amine derivatives. These interactions are crucial in determining the solid-state structure and physical properties of the compound. Key non-covalent forces at play would include hydrogen bonding and potentially π-π stacking.

The pyrimidine ring, being an aromatic system, has the potential to engage in π-π stacking interactions. acs.org These interactions, arising from the alignment of the aromatic rings of adjacent molecules, can further stabilize the crystal structure. The presence of both strong hydrogen bonds and weaker van der Waals forces, including π-π stacking, creates a complex network of interactions that dictates the supramolecular architecture. nih.gov Computational methods such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are often employed to quantitatively analyze these non-covalent interactions in related structures. gsconlinepress.comacs.org

Table 1: Potential Non-Covalent Interactions in this compound Assemblies

Interaction TypeDonorAcceptorPotential Role
Hydrogen BondN-H (amine)N (pyrimidine), O (ethoxy)Primary stabilization of crystal lattice
Hydrogen BondC-H (aliphatic/aromatic)N (pyrimidine), O (ethoxy)Secondary stabilization of crystal packing
π-π StackingPyrimidine RingPyrimidine RingContribution to crystal stability
Van der WaalsAll atomsAll atomsGeneral intermolecular attraction

Chemical Reactivity of the Amine and Pyrimidine Substructures

The reactivity of this compound is a composite of the chemical characteristics of its secondary amine and pyrimidine ring. Understanding the nucleophilicity, basicity, and electrophilic/nucleophilic nature of these components is key to predicting its behavior in chemical reactions.

Nucleophilicity and Basicity of the Amine Moiety

The secondary amine in this compound is characterized by the presence of a lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. nih.gov

Basicity: The basicity of an amine is its ability to accept a proton. The presence of two electron-donating alkyl groups (the ethoxyethyl and pyrimidin-5-ylmethyl groups) increases the electron density on the nitrogen atom, making it more basic than a primary amine or ammonia (B1221849). researchgate.net The ethoxy group, with its electron-donating inductive effect, further enhances this basicity. Generally, secondary amines are more basic than primary or tertiary amines in aqueous solution due to a combination of inductive effects and solvation. nih.gov The pKa of the conjugate acid of a typical secondary amine is around 11. nih.gov

Nucleophilicity: Nucleophilicity refers to the ability of the amine to donate its lone pair to an electron-deficient center. Secondary amines are generally potent nucleophiles. acs.org The nucleophilicity is influenced by both electronic and steric factors. While the electron-donating groups enhance the nucleophilicity, the steric bulk of these groups can hinder its approach to an electrophile. benthamscience.com In the case of this compound, the steric hindrance is not expected to be excessively large, allowing it to participate effectively in nucleophilic substitution and addition reactions. acs.org

Table 2: Factors Influencing the Reactivity of the Amine Moiety

FactorEffect on BasicityEffect on NucleophilicityRationale
Two Alkyl SubstituentsIncreaseIncreaseElectron-donating inductive effect increases electron density on nitrogen.
Ethoxy GroupIncreaseIncreaseInductive effect of the ether oxygen further enhances electron density.
Steric HindranceSlight DecreaseDecreaseBulky groups can hinder the approach to a proton or electrophile.
SolvationIncrease (in aqueous solution)VariesStabilization of the protonated amine by solvent molecules.

Electrophilic and Nucleophilic Character of the Pyrimidine Ring

The pyrimidine ring is a π-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. nih.gov This electronic characteristic governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Character: The electron-withdrawing nature of the two nitrogen atoms deactivates the pyrimidine ring towards electrophilic aromatic substitution. nih.gov The positions C-2, C-4, and C-6 are particularly electron-deficient, making them unfavorable for attack by electrophiles. The C-5 position is the least electron-deficient and is therefore the preferred site for electrophilic substitution, although harsh reaction conditions are often required. nih.govnih.gov The presence of electron-donating substituents on the ring can activate it towards electrophilic attack at the C-5 position. nih.gov

Nucleophilic Character: Conversely, the π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, especially at the electron-poor C-2, C-4, and C-6 positions. nih.gov This reactivity is enhanced if a good leaving group is present at one of these positions. The attack of a nucleophile at these positions leads to the formation of a stable Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the nitrogen atoms. acs.org

Table 3: Reactivity of the Pyrimidine Ring

PositionElectronic CharacterReactivity towards ElectrophilesReactivity towards Nucleophiles
C-2Electron-deficientVery LowHigh (with leaving group)
C-4Electron-deficientVery LowHigh (with leaving group)
C-5Least electron-deficientPreferred siteLow
C-6Electron-deficientVery LowHigh (with leaving group)
N-1, N-3Basic lone pairsSite of protonation/alkylationNot applicable

Mechanistic Pathways of Derivatization Reactions Involving Pyrimidines and Amines

Derivatization of molecules containing pyrimidine and amine functionalities can occur at either moiety, following distinct mechanistic pathways.

Reactions at the Amine Moiety: The secondary amine of this compound can readily undergo a variety of reactions typical of nucleophilic amines. These include:

Alkylation and Acylation: The amine can act as a nucleophile to attack alkyl halides or acyl halides/anhydrides in SN2 or nucleophilic acyl substitution reactions, respectively, to form tertiary amines or amides.

Reaction with Carbonyls: It can react with aldehydes and ketones to form enamines, or undergo reductive amination to yield tertiary amines.

Michael Addition: As a nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Reactions at the Pyrimidine Ring:

Nucleophilic Aromatic Substitution (SNAr): This is a key reaction for modifying the pyrimidine ring. If a leaving group (e.g., a halogen) is present at the C-2, C-4, or C-6 position, it can be displaced by a nucleophile, such as an amine. The mechanism involves the nucleophilic attack of the amine on the electron-deficient carbon, forming a tetrahedral intermediate (Meisenheimer complex). The departure of the leaving group then restores the aromaticity of the ring.

Electrophilic Aromatic Substitution: As mentioned, this is less common but can be achieved at the C-5 position, particularly if the ring is activated by electron-donating groups. The mechanism follows the standard electrophilic aromatic substitution pathway of attack by an electrophile to form a carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.

The synthesis of N-substituted aminopyrimidines often involves the reaction of a chloropyrimidine with an amine, proceeding through an SNAr mechanism. nih.gov

Molecular Recognition and Binding Interactions with Chemical Scaffolds

The structural features of this compound, namely the pyrimidine ring and the secondary amine with an ether linkage, make it a candidate for molecular recognition and binding to various chemical scaffolds, particularly in a biological context. The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov

The key interactions involved in molecular recognition include:

Hydrogen Bonding: The N-H group of the amine can act as a hydrogen bond donor, while the pyrimidine nitrogens and the ether oxygen can act as hydrogen bond acceptors. These interactions are crucial for the binding of pyrimidine-containing molecules to the active sites of enzymes and receptors, often forming specific hydrogen bonds with amino acid residues. mdpi.comnih.gov

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in a protein's binding pocket. nih.gov These interactions contribute significantly to the binding affinity.

Hydrophobic Interactions: The alkyl portions of the molecule can participate in hydrophobic interactions with nonpolar regions of a binding site.

The combination of these non-covalent interactions allows for specific and high-affinity binding to complementary chemical scaffolds. For instance, aminopyrimidine derivatives have been shown to be potent inhibitors of various kinases by forming key hydrogen bonds in the hinge region of the ATP-binding site. nih.gov The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems also contributes to its versatility in drug design. nih.gov

Design and Development of 2 Ethoxyethyl Pyrimidin 5 Ylmethyl Amine Analogues and Derivatives

Rational Design Strategies Based on SAR Data

Rational drug design is a targeted approach that utilizes the understanding of a molecule's structure-activity relationship (SAR) to make informed modifications. The goal is to optimize the interaction of the compound with its biological target. For (2-ethoxyethyl)(pyrimidin-5-ylmethyl)amine, a systematic exploration of its chemical structure would be undertaken to identify key pharmacophoric features and areas amenable to modification. This involves dissecting the molecule into its core components: the pyrimidine (B1678525) ring, the methylamine (B109427) linker, and the 2-ethoxyethyl group.

The pyrimidine ring is a common scaffold in medicinal chemistry and offers multiple positions for substitution. nih.gov Modifications at the C2, C4, and C6 positions of the pyrimidine ring can significantly influence biological activity. For instance, the introduction of small, electron-withdrawing or electron-donating groups can alter the electronic properties of the ring system, potentially affecting its binding affinity to a target protein. cardiff.ac.uk The nitrogen atoms within the pyrimidine ring are crucial for forming hydrogen bonds with biological targets. nih.gov

The linker region, consisting of a methylene (B1212753) group and a secondary amine, provides conformational flexibility. Altering the length and rigidity of this linker can impact the orientation of the substituent groups and their ability to fit into a binding pocket. The secondary amine is a potential hydrogen bond donor and acceptor, and its basicity can be modulated by the electronic nature of the attached groups.

The 2-ethoxyethyl side chain presents several opportunities for modification. The ether oxygen can act as a hydrogen bond acceptor. The terminal ethyl group can be varied to explore the impact of lipophilicity and steric bulk on activity. Systematic variations of this side chain would help to probe the binding pocket for additional interactions.

A hypothetical SAR study for analogues of this compound might explore the following modifications:

Substitution on the Pyrimidine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, cyano groups) at different positions of the pyrimidine ring to probe for additional binding interactions.

Modification of the Linker: Varying the length of the alkyl chain connecting the pyrimidine ring and the amine, or introducing conformational constraints.

Alteration of the Side Chain: Replacing the 2-ethoxyethyl group with other alkyl, aryl, or heterocyclic moieties to explore different regions of the binding site.

The findings from such studies would be compiled into a data table to guide further design efforts.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues

Modification Position Substituent Observed Activity Trend
Pyrimidine Ring C2 -Cl Increased potency
Pyrimidine Ring C4 -CH3 Decreased potency
Linker Methylene -CH2CH2- Maintained or slightly decreased activity
Side Chain Ethyl -CF3 Increased metabolic stability
Side Chain Ethoxy -OCH3 Similar activity

This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for the named compound is not publicly available.

Scaffold Hopping and Isosteric Replacement Approaches for Novel Structures

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while retaining its biological activity. researchgate.net This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. Bioisosteric replacement is a related concept where a functional group is replaced by another group with similar physical and chemical properties. mdpi.comnih.gov

For this compound, the pyrimidine ring serves as the primary scaffold. Scaffold hopping could involve replacing the pyrimidine core with other heterocyclic systems that can maintain the key interactions with the biological target. Potential replacements for the pyrimidine ring could include other nitrogen-containing heterocycles like pyridine, pyrazine, or triazine. The choice of a new scaffold would be guided by its ability to present the side chains in a similar spatial orientation to the original pyrimidine core.

Isosteric replacements can be applied to various parts of the molecule. For example, the pyrimidine ring itself can be considered a bioisostere of a phenyl ring in some contexts. Within the side chain, the ether oxygen could be replaced with a sulfur atom (thioether) or a methylene group to alter polarity and hydrogen bonding capacity. The terminal ethyl group could be replaced with a cyclopropyl (B3062369) group to introduce conformational rigidity.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Original Moiety Potential Bioisostere(s) Rationale
Pyrimidine Ring Pyridine, Pyrazine, Triazine Maintain aromatic character and hydrogen bonding acceptors
Secondary Amine (-NH-) Ether (-O-), Methylene (-CH2-) Alter hydrogen bonding capacity and basicity
Ether (-O-) Thioether (-S-), Amine (-NH-) Modify polarity and hydrogen bonding potential
Ethyl (-CH2CH3) Cyclopropyl, Trifluoromethyl (-CF3) Alter lipophilicity, conformation, and metabolic stability cardiff.ac.uk

This table presents potential bioisosteric replacements based on common practices in medicinal chemistry.

Combinatorial Chemistry and Library Synthesis for Structural Diversity

Combinatorial chemistry is a high-throughput approach used to synthesize a large number of different but structurally related compounds in a short period. acs.org This technique is invaluable for rapidly exploring the chemical space around a lead compound and identifying analogues with improved properties. A combinatorial library of this compound derivatives would be designed to introduce diversity at specific points in the molecule.

The synthesis of such a library would likely involve a multi-step process where different building blocks are systematically combined. For example, a diverse set of pyrimidine cores with various substituents could be reacted with a collection of different amines, which in turn could be derived from a range of alcohols or other precursors. This approach allows for the rapid generation of hundreds or even thousands of unique compounds. nih.gov

The design of a combinatorial library for this compound analogues could involve the following building blocks:

Core Scaffolds: A selection of substituted pyrimidine-5-carbaldehydes or 5-(chloromethyl)pyrimidines.

Amine Building Blocks: A diverse set of primary or secondary amines with varying alkyl, aryl, and heterocyclic side chains.

Side Chain Building Blocks: If the synthesis allows, a variety of alcohols or alkyl halides that can be used to introduce the side chain.

The resulting library of compounds would then be screened for biological activity to identify promising new leads for further development.

Table 3: Example Building Blocks for a Combinatorial Library of this compound Analogues

Building Block Type Example Structures
Pyrimidine Core 2-chloro-pyrimidine-5-carbaldehyde, 2-methoxy-pyrimidine-5-carbaldehyde
Amine 2-ethoxyethylamine (B85609), 3-methoxypropylamine, benzylamine
Side Chain Precursor (if applicable) Ethanol, 1-propanol, cyclopropanemethanol

This table provides examples of commercially available or readily synthesizable building blocks that could be used in a combinatorial synthesis campaign.

Conclusion and Future Perspectives in Pyrimidine Amine Research

Current Challenges in the Synthesis and Characterization of Complex Amine Derivatives

The synthesis of structurally complex amine derivatives, including those with a pyrimidine (B1678525) scaffold, presents ongoing challenges for synthetic chemists. One of the primary hurdles is achieving selective N-alkylation, as the initial alkylation of an amine can enhance its nucleophilicity, leading to over-alkylation and a mixture of products. researchgate.net Traditional methods like Hoffman alkylation often suffer from this lack of selectivity. acs.org

Furthermore, the synthesis of sterically hindered amines, such as secondary and tertiary amines with bulky substituents, remains a formidable task using classical carbon-nitrogen bond-forming reactions. acs.org The introduction of functional groups with specific stereochemistry (regioselectivity and stereoselectivity) is another critical challenge, particularly for developing pharmacologically active compounds where a specific stereoisomer is often required. numberanalytics.com

Modern synthetic strategies are being developed to overcome these limitations. Transition metal-catalyzed reactions, photocatalytic approaches, and the use of biocatalysis are showing promise in achieving higher selectivity and efficiency. unibo.itacs.org For instance, reductive amination is a powerful tool, but can be hampered by chemoselectivity issues such as the reduction of other functional groups within the molecule. chemrxiv.org The development of catalysts that can operate under mild conditions and tolerate a wide range of functional groups is a key area of active research. chemrxiv.org

The characterization of these complex molecules also poses difficulties. While standard analytical techniques like NMR, mass spectrometry, and X-ray crystallography are indispensable, the presence of multiple nitrogen atoms and potential for tautomerism in pyrimidine-amine compounds can complicate spectral interpretation.

Emerging Trends in Computational Chemistry for Pyrimidine-Amine Compounds

Computational chemistry has emerged as a powerful tool to complement experimental studies of pyrimidine-amine compounds. Quantum chemical methods, such as Density-Functional Theory (DFT), are increasingly used to predict molecular properties, reaction mechanisms, and biological activities. nih.gov These computational approaches can provide valuable insights that guide synthetic efforts and help in the rational design of new molecules.

One significant application of computational chemistry is the prediction of pKa values, which are crucial for understanding the behavior of these compounds in biological systems. nih.gov By calculating the energy difference between the parent compound and its dissociated form, researchers can obtain excellent estimates of acidity, which influences factors like solubility and receptor binding. nih.gov

Molecular docking studies are another key computational technique used to predict the binding affinity and mode of interaction of pyrimidine-amine derivatives with biological targets, such as enzymes and receptors. tandfonline.com This information is invaluable in drug discovery for identifying promising lead compounds and optimizing their structure to enhance potency and selectivity. acs.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of pyrimidine-amine compounds with their biological activities. nih.gov These models can help in predicting the activity of novel compounds before they are synthesized, thereby saving time and resources.

Prospective Directions for Advanced Academic Investigations of (2-Ethoxyethyl)(pyrimidin-5-ylmethyl)amine and Related Structures

While specific research on "this compound" is not extensively documented in publicly available literature, the broader class of pyrimidine-amine derivatives presents numerous avenues for future academic investigation.

Synthesis and Methodologies:

Novel Catalytic Systems: The development of novel and more efficient catalytic systems for the synthesis of pyrimidine-amines is a primary research direction. This includes exploring new transition metal catalysts, organocatalysts, and biocatalysts to achieve higher yields, selectivity, and functional group tolerance. unibo.it

Flow Chemistry: The application of flow chemistry techniques could enable the safer, more efficient, and scalable synthesis of these compounds. numberanalytics.com

Pharmacological and Biological Investigations:

Exploration of New Biological Targets: Pyrimidine derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netrsc.org Future research should focus on identifying and validating new biological targets for these compounds.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand how structural modifications of the pyrimidine and amine moieties influence biological activity. rsc.org This knowledge is essential for the rational design of more potent and selective therapeutic agents.

Hybrid Molecules: The design and synthesis of hybrid molecules that incorporate a pyrimidine-amine scaffold with other pharmacologically active fragments could lead to the development of multifunctional drugs with improved therapeutic profiles. mdpi.com

Materials Science Applications:

Organic Electronics: The unique electronic properties of pyrimidine-containing compounds suggest their potential application in organic light-emitting diodes (OLEDs) and other electronic devices. tandfonline.com

Smart Materials: The ability of amines to participate in hydrogen bonding and other non-covalent interactions makes these compounds interesting candidates for the development of smart materials with responsive properties. unibo.it

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (2-Ethoxyethyl)(pyrimidin-5-ylmethyl)amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution : React a pyrimidine derivative (e.g., 5-chloromethylpyrimidine) with 2-ethoxyethylamine under basic conditions (e.g., K₂CO₃ in DMF) to facilitate amine attack on the electrophilic carbon .
  • Reductive amination : Condense pyrimidine-5-carbaldehyde with 2-ethoxyethylamine using a reducing agent like NaBH₃CN in methanol .
    • Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Yield improvements require controlled pH and anhydrous conditions .

Q. How can the three-dimensional structure of this compound be determined experimentally?

  • Methodological Answer :

  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data using a synchrotron or in-house diffractometer. Refine using SHELXL (space group determination, thermal parameter adjustment) .
  • Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compare with experimental data .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify ethoxyethyl (–CH₂CH₂O–) and pyrimidine protons (δ 8.5–9.0 ppm for aromatic protons) .
  • IR : Detect amine N–H stretches (~3300 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution to enhance nucleophilicity .
  • Catalysis : Add catalytic KI to accelerate halogen displacement in pyrimidine derivatives .
  • Temperature : Conduct reactions at 60–80°C to balance kinetics and side-product formation.
  • Workflow : Use DoE (Design of Experiments) to statistically evaluate variables (pH, solvent ratio, time) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and protocols (IC₅₀ determination via dose-response curves).
  • Data reconciliation : Apply multivariate analysis to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability) .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases). Set grid boxes around active sites and validate with co-crystallized ligands .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
  • Pharmacophore modeling : Identify critical features (e.g., pyrimidine ring for π-π stacking) using Schrödinger’s Phase .

Q. How can analogues of this compound be designed to enhance bioactivity?

  • Methodological Answer :

  • SAR studies : Modify substituents on the pyrimidine ring (e.g., –Cl, –F) or ethoxyethyl chain (e.g., cyclopropyl replacement). Test against bacterial growth (MIC assays) .
  • Example analogues :
CompoundStructural ModificationBioactivity Trend
Ethyl-pyrimidinylmethylamineShorter alkyl chainReduced potency
Fluoro-pyrimidine derivativeEnhanced electronegativityImproved target binding

Q. What strategies mitigate degradation of this compound during storage?

  • Methodological Answer :

  • Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation of the ethoxy group.
  • Storage : Keep in amber vials under argon at –20°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Analytical tracking : Use UPLC-PDA to quantify degradation products (e.g., hydrolyzed pyrimidine derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.